molecular formula C8H15NO3 B13319146 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid

Katalognummer: B13319146
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: QHEPHCWTYRTHAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid group, and a dimethylamino methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of Dimethylamino Methyl Group: The dimethylamino methyl group can be introduced through a nucleophilic substitution reaction using dimethylamine and formaldehyde under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, formaldehyde, various nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Lacks the dimethylamino methyl group.

    5-Hydroxymethylfurfural: Contains a furan ring instead of a tetrahydrofuran ring.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and a furan ring.

Uniqueness

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid is unique due to the presence of both a dimethylamino methyl group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

5-[(dimethylamino)methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI-Schlüssel

QHEPHCWTYRTHAJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1CCC(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.